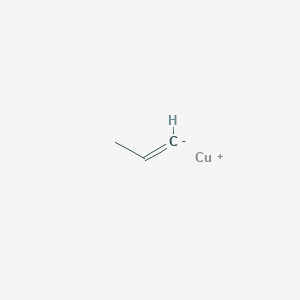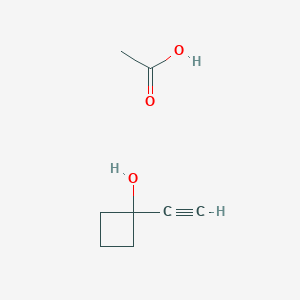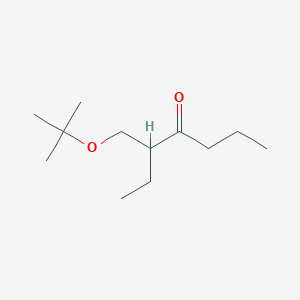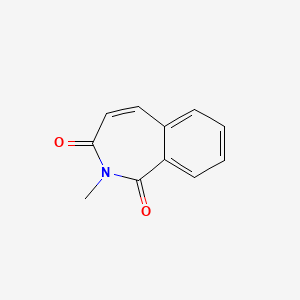![molecular formula C15H24BrNO B14584739 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-53-7](/img/structure/B14584739.png)
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a dimethylaminoethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylaminoethyl Group:
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the dimethylaminoethyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme activity, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]phenol
- 4-[1-[2-(Dimethylamino)ethyl]cyclobutyl]phenol
Uniqueness
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring, in particular, may influence its binding affinity and reactivity.
属性
CAS 编号 |
61321-53-7 |
|---|---|
分子式 |
C15H24BrNO |
分子量 |
314.26 g/mol |
IUPAC 名称 |
4-[1-[2-(dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-16(2)12-11-15(9-3-4-10-15)13-5-7-14(17)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H |
InChI 键 |
ZBFMHKFFPAJEAW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1(CCCC1)C2=CC=C(C=C2)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)




![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
